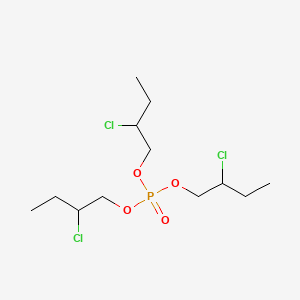![molecular formula C2H3Cl3OS2 B14442234 Dichloro[(chlorodisulfanyl)methoxy]methane CAS No. 79598-17-7](/img/structure/B14442234.png)
Dichloro[(chlorodisulfanyl)methoxy]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro[(chlorodisulfanyl)methoxy]methane is an organosulfur compound with the molecular formula C2H3Cl3OS2. It is characterized by the presence of both chlorine and sulfur atoms, making it a unique compound with distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(chlorodisulfanyl)methoxy]methane typically involves the reaction of chloromethane with sulfur compounds under controlled conditions. One common method includes the reaction of chloromethane with disulfur dichloride (S2Cl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where chloromethane is treated with sulfur compounds at elevated temperatures and pressures. The reaction conditions are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Dichloro[(chlorodisulfanyl)methoxy]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted methanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dichloro[(chlorodisulfanyl)methoxy]methane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of Dichloro[(chlorodisulfanyl)methoxy]methane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications .
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethyl methyl ether: An ether with a dichloromethyl group and a methyl group, used in formylation and chlorination reactions.
Dichloromethane: A chlorinated methane compound widely used as a solvent in chemical reactions.
Uniqueness
Dichloro[(chlorodisulfanyl)methoxy]methane is unique due to its combination of chlorine and sulfur atoms, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
79598-17-7 |
|---|---|
Fórmula molecular |
C2H3Cl3OS2 |
Peso molecular |
213.5 g/mol |
Nombre IUPAC |
dichloromethoxymethylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C2H3Cl3OS2/c3-2(4)6-1-7-8-5/h2H,1H2 |
Clave InChI |
BXKBLJOIEJJRCI-UHFFFAOYSA-N |
SMILES canónico |
C(OC(Cl)Cl)SSCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


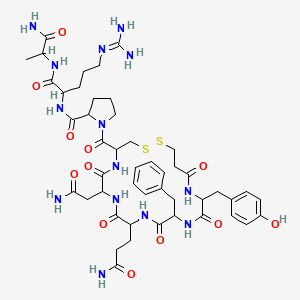
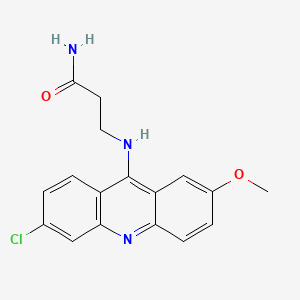

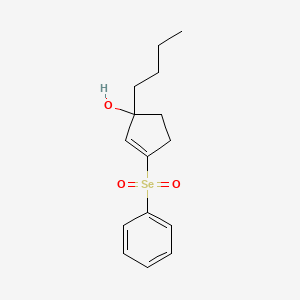
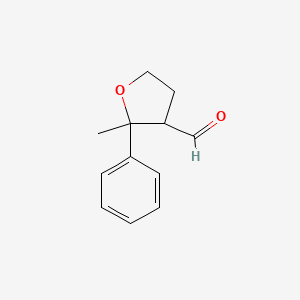
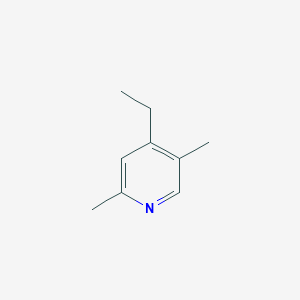
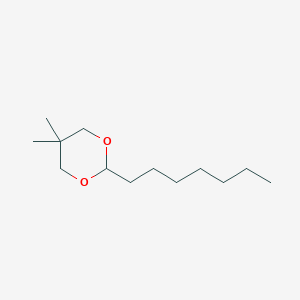
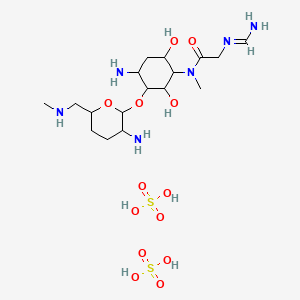
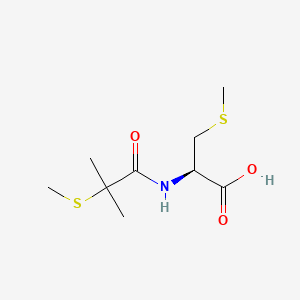

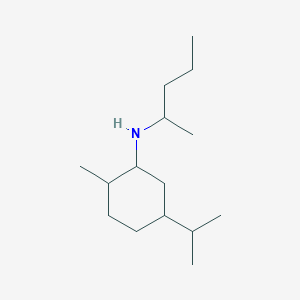
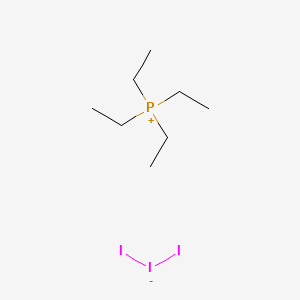
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
